molecular formula C11H16FN3O B12228490 2-[3-(Fluoromethyl)piperidin-1-yl]-4-methoxypyrimidine

2-[3-(Fluoromethyl)piperidin-1-yl]-4-methoxypyrimidine

Cat. No.: B12228490
M. Wt: 225.26 g/mol
InChI Key: JDHXWNXNKJRNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Fluoromethyl)piperidin-1-yl]-4-methoxypyrimidine is a heterocyclic compound that features both a piperidine and a pyrimidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Fluoromethyl)piperidin-1-yl]-4-methoxypyrimidine typically involves the reaction of 4-methoxypyrimidine with 3-(fluoromethyl)piperidine under specific conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Fluoromethyl)piperidin-1-yl]-4-methoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or other reducible groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium carbonate in DMF or THF.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

2-[3-(Fluoromethyl)piperidin-1-yl]-4-methoxypyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(Fluoromethyl)piperidin-1-yl]-4-methoxypyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s fluoromethyl group and methoxypyrimidine ring are believed to contribute to its binding affinity and specificity for these targets, thereby modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

  • 2-[3-(Trifluoromethyl)piperidin-1-yl]-4-methoxypyrimidine
  • 2-[3-(Chloromethyl)piperidin-1-yl]-4-methoxypyrimidine
  • 2-[3-(Bromomethyl)piperidin-1-yl]-4-methoxypyrimidine

Comparison: Compared to its analogs, 2-[3-(Fluoromethyl)piperidin-1-yl]-4-methoxypyrimidine is unique due to the presence of the fluoromethyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, which can improve their pharmacokinetic properties. This makes this compound a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C11H16FN3O

Molecular Weight

225.26 g/mol

IUPAC Name

2-[3-(fluoromethyl)piperidin-1-yl]-4-methoxypyrimidine

InChI

InChI=1S/C11H16FN3O/c1-16-10-4-5-13-11(14-10)15-6-2-3-9(7-12)8-15/h4-5,9H,2-3,6-8H2,1H3

InChI Key

JDHXWNXNKJRNKS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCCC(C2)CF

Origin of Product

United States

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